2,3-Pentanedione
Overview
Description
2,3-Pentanedione, also known as acetyl propionyl, is an organic compound with the molecular formula C5H8O2. It is a diketone, meaning it contains two carbonyl groups (C=O). This compound is commonly used in the food and flavor industry due to its rich, buttery taste and aroma .
Synthetic Routes and Reaction Conditions:
Oxidation of Methyl Propyl Ketone: One traditional method involves the oxidation of methyl propyl ketone in the presence of sodium nitrite and diluted hydrochloric acid.
Ozonation of 2-Methylpentenone: Another method uses 2-methylpentenone as a raw material for an ozonation reaction.
Condensation of Lactic Acid: A more sustainable method involves the vapor-phase condensation of lactic acid over a catalyst such as barium pyrophosphate doped with cesium.
Industrial Production Methods:
Phase Transfer Catalysis: Hydroxyacetone and paraldehyde are used as raw materials in a heterogeneous reaction under the action of a phase transfer catalyst.
Catalytic Coupling: Acetaldehyde and propionaldehyde are catalytically coupled using a thiazole salt, followed by oxidation to produce this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: It can be reduced to form secondary alcohols using reducing agents such as sodium borohydride.
Condensation: It can participate in condensation reactions with phenols to form bisphenol derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Sodium borohydride.
Catalysts: Barium pyrophosphate doped with cesium for condensation reactions.
Major Products:
Bisphenol Derivatives: Formed through acid-catalyzed condensation with phenols.
Secondary Alcohols: Formed through reduction reactions.
Mechanism of Action
Target of Action
2,3-Pentanedione, also known as acetylpropionyl , is an organic compound that primarily targets the biochemical pathways involving glucose and amino acids such as glycine and proline . It plays a significant role in the production of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine by Bacillus subtilis .
Mode of Action
The interaction of this compound with its targets involves a series of biochemical reactions. It is a metabolite of L-threonine and D-glucose . The compound acts as an intermediate in the biosynthesis pathway of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine .
Biochemical Pathways
This compound is involved in several biochemical pathways. In one pathway, it is produced from D-glucose and alanine under specific conditions . In another pathway, it is produced only from L-threonine . These pathways involve processes such as Strecker degradation, aldol condensation, and retroaldol reaction .
Pharmacokinetics
Its molecular weight is 1001158 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The action of this compound results in the production of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine . These compounds are produced by Bacillus subtilis and are involved in various biochemical reactions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is a flammable liquid and should be stored away from fire and high temperatures . It is slightly soluble in water and soluble in organic solvents . These properties can affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2,3-Pentanedione interacts with various biomolecules in biochemical reactions. Its molecular structure, represented as CH3-CO-CH2-CO-CH3, gives it a characteristic reactivity that is exploited in multiple industrial processes
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. In particular, it has been associated with severe respiratory disease when inhaled, causing damage to the lung cells . It affects epithelial cells that line the lungs’ airways, impacting their function
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found that ion transport is inhibited transiently in airway epithelial cells by lower concentrations of the flavorings than those that result in morphological changes of the cells in vivo or in vitro .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Exposure to this compound has resulted in airway lesions in rats that are histopathologically similar to those in human obliterative bronchiolitis
Metabolic Pathways
This compound is involved in the biosynthetic pathway of branched amino acids isoleucine, leucine, and valine (ILV)
Transport and Distribution
It is known to be highly soluble in water and organic solvents, which may facilitate its transport and distribution .
Scientific Research Applications
2,3-Pentanedione has a wide range of applications in various fields:
Chemistry: Used as a reactant in the synthesis of bisphenol derivatives and other complex organic molecules.
Industry: Widely used in the food and flavor industry as a flavoring agent.
Comparison with Similar Compounds
Diacetyl (2,3-Butanedione): Another diketone with similar flavoring properties but higher toxicity.
Acetoin: A related compound used as a flavoring agent with a less intense buttery flavor.
2,4-Pentanedione (Acetylacetone): A diketone with different reactivity and applications, often used as a solvent and in the synthesis of metal complexes.
Uniqueness: 2,3-Pentanedione is unique due to its balance of flavor intensity and lower toxicity compared to diacetyl. Its versatility in various chemical reactions and applications in multiple industries also sets it apart from similar compounds .
Properties
IUPAC Name |
pentane-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMFJUDUGYTVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051435 | |
Record name | 2,3-Pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6051435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to dark yellow liquid with a pleasant buttery odor; [Reference #1] Yellow liquid; [Alfa Aesar MSDS], yellow to green liquid with a penetrating, buttery odour on dilution, Yellow to green-yellow liquid with a buttery odor. | |
Record name | 2,3-Pentanedione | |
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Record name | 2,3-Pentanedione | |
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Record name | 2,3-Pentanedione | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 2,3-Pentadione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/331/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | 2,3-PENTANEDIONE | |
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Boiling Point |
109.9 °C, 230-234 °F | |
Record name | 2,3-Pentanedione | |
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Flash Point |
19 °C (66 °F) - open cup, 66 °F | |
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Solubility |
In water, 6.67X10+4 at 15 °C, Miscible with ethanol, diethyl ether, and acetone, 66.7 mg/mL at 15 °C, insoluble in glycerol and water; miscible with alcohol, propylene glycol, fixed oils, 1 ml in 3 ml 50% alcohol (in ethanol) | |
Record name | 2,3-Pentanedione | |
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Record name | 2,3-Pentanedione | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 2,3-Pentadione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/331/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.979-0.985 | |
Record name | 2,3-Pentadione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/331/ | |
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Vapor Pressure |
21.4 [mmHg], 2.67 kPa at 20 °C /20.0 mm Hg at 20 °C/, 2.67 kPa | |
Record name | 2,3-Pentanedione | |
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Color/Form |
Yellow liquid, Yellow to yellow-green liquid | |
CAS No. |
600-14-6 | |
Record name | 2,3-Pentanedione | |
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Melting Point |
-52 °C, -61.6 °F | |
Record name | 2,3-Pentanedione | |
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Record name | 2,3-Pentanedione | |
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Retrosynthesis Analysis
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